![molecular formula C8H6BrFN2 B1378333 6-Bromo-4-Fluoro-1-methyl-1H-indazole CAS No. 1358574-94-3](/img/structure/B1378333.png)
6-Bromo-4-Fluoro-1-methyl-1H-indazole
Overview
Description
6-Bromo-4-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1358574-94-3 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 6-bromo-4-fluoro-1-methyl-1H-indazole .
Molecular Structure Analysis
The Inchi Code for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 2-8°C .Scientific Research Applications
Cancer Treatment Research
This compound is utilized in the synthesis of molecules like Abemaciclib , which is a kinase inhibitor used for treating certain types of breast cancer. It’s particularly effective for patients who have progressed after endocrine therapy and chemotherapy .
PI3 Kinase Inhibitors
It serves as a precursor in the preparation of PI3 kinase inhibitors. These inhibitors play a crucial role in various cellular functions and are being researched for their potential to treat diseases caused by the dysregulation of PI3 kinase activity, such as cancer .
Antiviral Research
Indazole derivatives, including 6-Bromo-4-Fluoro-1-methyl-1H-indazole, have been studied for their potential use in HIV protease inhibitors, which are essential for managing and treating HIV/AIDS .
Neurological Disorders
Research has also explored the use of indazole compounds in creating serotonin receptor antagonists and acetylcholinesterase inhibitors, which can be significant in treating neurological disorders like Alzheimer’s disease .
Metabolic Disease Research
These compounds have been investigated for their role as aldol reductase inhibitors, which could be beneficial in treating complications arising from diabetes and other metabolic diseases .
Synthetic Methodology Development
Recent synthetic approaches to indazoles, including this compound, have been summarized, highlighting new strategies like transition metal-catalyzed reactions and reductive cyclization reactions. These methodologies are crucial for advancing research in medicinal chemistry .
Safety and Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.
Mechanism of Action
Target of Action
It has been used in the preparation of pi3 kinase inhibitors , suggesting that it may interact with PI3 kinases, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Biochemical Pathways
As a potential PI3 kinase inhibitor, 6-Bromo-4-Fluoro-1-methyl-1H-indazole would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including metabolism, growth, proliferation, and survival. By inhibiting PI3K, the compound could prevent the activation of AKT, a serine/threonine-specific protein kinase, and mTOR, a central regulator of cell growth and proliferation. This could lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive.
properties
IUPAC Name |
6-bromo-4-fluoro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZGEXFMJWTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-Fluoro-1-methyl-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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